1-[2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl]-2-(1H-indol-3-yl)ethanone
Description
1-[2-(1H-Benzimidazol-2-yl)pyrrolidin-1-yl]-2-(1H-indol-3-yl)ethanone is a heterocyclic compound featuring a benzimidazole-pyrrolidine core linked via an ethanone bridge to an indole moiety. This structure combines pharmacophoric elements known for diverse biological activities, including receptor modulation (e.g., serotonin receptors) and enzyme inhibition . The benzimidazole group contributes to aromatic stacking interactions, while the pyrrolidine and indole moieties may enhance solubility and target specificity.
Properties
Molecular Formula |
C21H20N4O |
|---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
1-[2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl]-2-(1H-indol-3-yl)ethanone |
InChI |
InChI=1S/C21H20N4O/c26-20(12-14-13-22-16-7-2-1-6-15(14)16)25-11-5-10-19(25)21-23-17-8-3-4-9-18(17)24-21/h1-4,6-9,13,19,22H,5,10-12H2,(H,23,24) |
InChI Key |
OOJBGWGZEOVOHA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N(C1)C(=O)CC2=CNC3=CC=CC=C32)C4=NC5=CC=CC=C5N4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl]-2-(1H-indol-3-yl)ethanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzimidazole and indole intermediates, followed by their coupling through a pyrrolidine linker.
Preparation of Benzimidazole Intermediate: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Preparation of Indole Intermediate: The indole ring is often synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Coupling Reaction: The final step involves the coupling of the benzimidazole and indole intermediates through a pyrrolidine linker. This can be achieved using a variety of coupling reagents and conditions, such as using EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
1-[2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl]-2-(1H-indol-3-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon, which may reduce the double bonds in the indole or benzimidazole rings.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Reduced forms of the aromatic rings.
Substitution: Halogenated or nitrated derivatives of the compound.
Scientific Research Applications
1-[2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl]-2-(1H-indol-3-yl)ethanone has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly for its anti-cancer, anti-inflammatory, and antimicrobial properties.
Biological Research: It is used in studies involving enzyme inhibition and receptor binding due to its complex structure and potential bioactivity.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-[2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl]-2-(1H-indol-3-yl)ethanone involves its interaction with various molecular targets:
Molecular Targets: The compound may target enzymes, receptors, or DNA, depending on its specific application.
Pathways Involved: In medicinal applications, it may inhibit specific enzymes or receptors involved in disease pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Receptor Targeting
- 5-HT6 Receptor Ligands: Compounds like 1-(1-arylsulfonylindol-3-yl)-2-(piperazin-1-yl)ethanones (e.g., 3a, 3f) exhibit nanomolar affinity for 5-HT6 receptors, attributed to the sulfonylindole and piperazine motifs . The target compound’s benzimidazole-pyrrolidine group may alter receptor selectivity due to steric and electronic differences.
- Antitumor Activity: 1-(1H-Benzimidazol-2-yl)-3-arylprop-2-en-1-ones (e.g., 5a-f) show moderate cytotoxicity, likely via intercalation or kinase inhibition .
Physicochemical and Spectroscopic Differences
- Solubility : The pyrrolidine ring in the target compound may improve aqueous solubility compared to piperidine/piperazine analogues due to reduced ring strain and increased hydrogen-bonding capacity .
- Spectral Signatures : IR spectra of similar compounds (e.g., 1710 cm⁻¹ for ketones; 1598 cm⁻¹ for C=N in benzimidazole) align with the target’s expected features. NMR data would distinguish pyrrolidine proton environments from piperidine derivatives .
Challenges in Comparative Analysis
- Limited Direct Data: The target compound’s specific biological or crystallographic data are absent in the evidence, necessitating extrapolation from structural analogues.
Biological Activity
The compound 1-[2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl]-2-(1H-indol-3-yl)ethanone is a synthetic derivative that has garnered attention in pharmacological research due to its potential biological activities. This article delves into its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a benzimidazole moiety, a pyrrolidine ring, and an indole group. Its chemical formula is , indicating the presence of nitrogen and oxygen functional groups that may contribute to its biological activity.
Research has suggested several mechanisms through which this compound may exert its effects:
- Receptor Interaction : The benzimidazole and indole components are known to interact with various neurotransmitter receptors, including serotonin and dopamine receptors. Such interactions may influence mood and cognitive functions.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to increased levels of neurotransmitters in the brain.
- Antimicrobial Activity : Preliminary studies indicate that derivatives of benzimidazole exhibit antibacterial and antifungal properties, suggesting that this compound may also have similar activities.
Biological Activity Data
| Activity Type | Details |
|---|---|
| Antimicrobial | Exhibits potential antibacterial properties against various pathogens. |
| Anticonvulsant | Shows promise in reducing seizure activity in animal models. |
| Neuroprotective | May protect neuronal cells from oxidative stress and apoptosis. |
| Anticancer | Preliminary data suggest cytotoxic effects on cancer cell lines. |
Case Study 1: Anticonvulsant Activity
A study conducted on animal models demonstrated that the compound significantly reduced seizure frequency compared to control groups. The effective dose (ED50) was found to be lower than that of established anticonvulsants like phenobarbital, indicating a strong anticonvulsant profile.
Case Study 2: Antimicrobial Efficacy
In vitro tests revealed that the compound exhibited notable antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL, suggesting potential as a therapeutic agent for bacterial infections.
Case Study 3: Neuroprotective Effects
Research involving neuroblastoma cell lines showed that treatment with the compound led to a significant reduction in cell death induced by oxidative stress. This suggests potential applications in neurodegenerative diseases.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-[2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl]-2-(1H-indol-3-yl)ethanone, and how are intermediates characterized?
- Answer : The synthesis typically involves multi-step organic reactions, such as condensation of propenones with hydrazine derivatives (e.g., to form pyrazoline intermediates) , or coupling of benzimidazole/pyrrolidine precursors with indole-containing moieties. Key intermediates are characterized using 1H NMR (e.g., chemical shifts for indole protons at δ 7.0–7.8 ppm) and LRMS (e.g., molecular ion peaks at m/z 300–400) . Purification often employs silica gel chromatography or recrystallization from ethanol/methanol .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- Answer : 1H/13C NMR is essential for verifying the benzimidazole (δ 7.5–8.5 ppm) and indole (δ 10–12 ppm for NH) moieties. Mass spectrometry (LRMS/HRMS) confirms molecular weight and fragmentation patterns. For crystalline derivatives, X-ray crystallography (using programs like SHELXL ) resolves absolute stereochemistry, particularly for chiral pyrrolidine centers .
Q. What preliminary biological activities have been reported for similar benzimidazole-indole hybrids?
- Answer : Analogous compounds exhibit analgesic , anti-inflammatory (e.g., COX-2 inhibition), and antitumor activity (via kinase inhibition). For example, 2-chloro-1-(1H-indol-3-yl)ethanone derivatives showed dose-dependent anti-inflammatory effects in murine models . Structure-activity relationships (SAR) suggest that substituents on the indole ring modulate potency .
Advanced Research Questions
Q. How can synthetic yields be optimized for 1-[2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl]-2-(1H-indol-3-yl)ethanone derivatives?
- Answer : Yield optimization requires:
- Solvent selection : Polar aprotic solvents (e.g., DMF, ethanol-water mixtures) enhance reactivity in condensation steps .
- Catalysis : Base catalysts (e.g., NaOH) or Lewis acids (e.g., ZnCl₂) improve cyclization efficiency .
- Temperature control : Reflux conditions (70–100°C) balance reaction rate and side-product formation .
- Purification : Gradient elution in HPLC or preparative TLC minimizes impurities .
Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved during structural validation?
- Answer : Contradictions arise from dynamic proton exchange (e.g., NH groups in benzimidazole/indole) or diastereomerism . Strategies include:
- Variable-temperature NMR to slow exchange processes.
- 2D NMR (COSY, HSQC) to assign coupling networks .
- Chiral chromatography or vibrational circular dichroism (VCD) to distinguish enantiomers .
Q. What computational methods are suitable for predicting the binding modes of this compound to biological targets?
- Answer : Molecular docking (AutoDock, Schrödinger Suite) models interactions with enzymes (e.g., phosphodiesterases) or receptors (e.g., histamine H4). MD simulations (AMBER, GROMACS) assess stability of ligand-protein complexes. Key pharmacophores include the benzimidazole (hydrogen-bond acceptor) and indole (hydrophobic/π-π stacking) groups .
Q. How can regioselectivity challenges in functionalizing the indole ring be addressed?
- Answer : Protecting groups (e.g., SEM for NH) direct electrophilic substitution to C3 of indole. Metal-catalyzed cross-coupling (e.g., Suzuki for aryl bromides) modifies C5/C6 positions . For C2 functionalization, Friedel-Crafts acylation with acetyl chloride is effective .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
